
N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine” is an aminopyrimidine . It’s also known as 2-Amino-4-methylpyrimidine . The molecular formula is C5H7N3 and the molecular weight is 109.13 g/mol .
Synthesis Analysis
A novel series of 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring. The four C atoms of the pyrimidine ring in one of the molecules are disordered over two sets of sites with occupancy factors 0.508 (11):0.492 (11) .Chemical Reactions Analysis
The 2-aminopyrimidines were tested by use of microplate assays for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C5H7N3 and a molecular weight of 109.13 g/mol .Mécanisme D'action
Target of Action
N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine, also known as 6-methyl-N-(pyrimidin-2-yl)pyrimidin-4-amine, is a 2-aminopyrimidine derivative . The primary targets of this compound are likely to be various kinases, such as Bcr-Abl kinase , rho-associated protein kinase , and glycogen synthase kinase (GSK3) . These kinases play crucial roles in cell cycle control and signal transduction .
Mode of Action
The compound interacts with its targets by inhibiting their kinase activity . This inhibition reduces the phosphorylation level of the Rb protein, thereby inhibiting transcription factors that control the transition from G1 to S phase of the cell cycle . As a result, the compound can block tumor cell proliferation and inhibit cancer cell growth .
Biochemical Pathways
The affected biochemical pathways primarily involve cell cycle control and signal transduction . By inhibiting kinase activity, the compound disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the arrest of cell proliferation and the potential death of cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and potential induction of cell death . This is particularly relevant in the context of cancer cells, where uncontrolled cell proliferation is a hallmark. Therefore, the compound’s ability to inhibit kinase activity and disrupt cell cycle progression can lead to anti-cancer effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability can be affected by light and temperature . Furthermore, the compound’s efficacy can be influenced by the presence of other molecules in the environment. For example, the presence of certain enzymes or proteins could potentially affect the compound’s ability to bind to its target kinases . .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine in lab experiments is its potential use as an antitumor agent. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine. One direction is the further study of its antitumor activity in different cell lines. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Another direction is the study of this compound for its potential use as an anti-inflammatory agent in different animal models. Finally, the development of new synthesis methods for this compound may lead to the discovery of new analogs with improved properties.
Méthodes De Synthèse
The synthesis of N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine can be achieved using different methods. One of the most commonly used methods is the reaction of 6-methyl-4-pyrimidinamine with 2,4,5-trichloropyrimidine in the presence of a base. The reaction results in the formation of this compound as the final product.
Applications De Recherche Scientifique
N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine has potential applications in various fields of scientific research. One of the main applications is in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity by inhibiting the activity of certain enzymes that are involved in tumor growth. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
6-methyl-N-pyrimidin-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-7-5-8(13-6-12-7)14-9-10-3-2-4-11-9/h2-6H,1H3,(H,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENIIMNOOQOGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

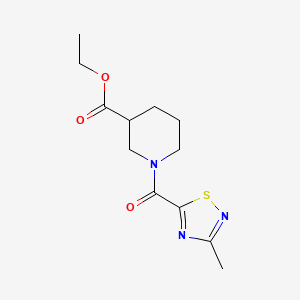
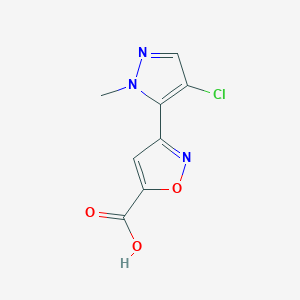
![3,6-Dichloro-2-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2902257.png)
![7-fluoro-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2902258.png)
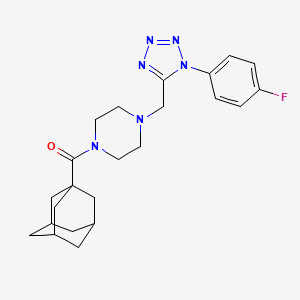
![1-(2,4-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2902260.png)
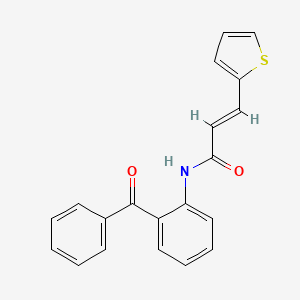


![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2902270.png)
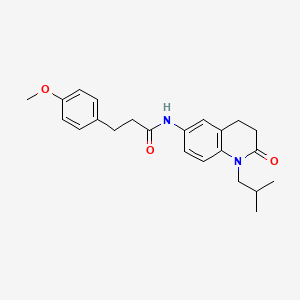
![5-(3,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2902273.png)
![3-(Methoxymethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2902274.png)
![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902275.png)